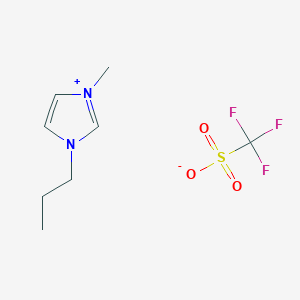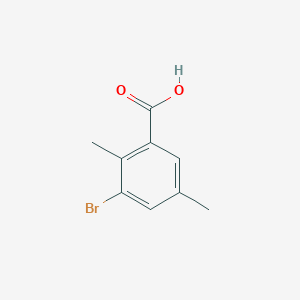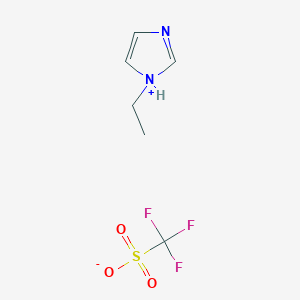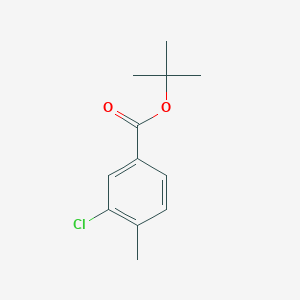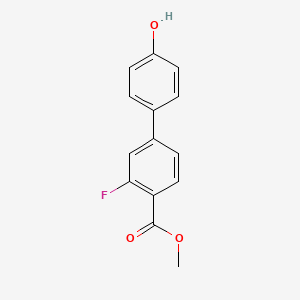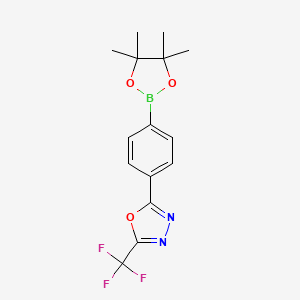
4-(Trifluoromethylsulfinyl)bromobenzene
描述
4-(Trifluoromethylsulfinyl)bromobenzene (TFMSB) is a synthetic compound that has been used in a variety of scientific research applications. It is a trifluoromethylsulfinyl derivative of bromobenzene, which is an aromatic compound composed of a benzene ring with a bromine atom attached. TFMSB has been studied for its potential use in a variety of biochemical and physiological processes.
科学研究应用
4-(Trifluoromethylsulfinyl)bromobenzene has been used in a variety of scientific research applications, such as drug discovery and development, cell signaling, and enzyme inhibition. For example, it has been used to study the effects of enzyme inhibitors on cell signaling pathways, as well as to investigate the effects of drug candidates on various biochemical processes. It has also been used to study the effects of various drugs on cellular metabolism and the mechanisms of drug action.
作用机制
The mechanism of action of 4-(Trifluoromethylsulfinyl)bromobenzene is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to act as an inhibitor of certain cell-signaling pathways, such as those involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Trifluoromethylsulfinyl)bromobenzene are not fully understood. However, it is believed to have an inhibitory effect on certain enzymes and cell-signaling pathways. It has also been shown to have an inhibitory effect on the metabolism of certain drugs, as well as on the expression of certain genes.
实验室实验的优点和局限性
The use of 4-(Trifluoromethylsulfinyl)bromobenzene in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. It is also a stable compound, making it suitable for use in a variety of laboratory experiments. Additionally, it has been shown to have an inhibitory effect on certain enzymes and cell-signaling pathways, making it useful for studying the effects of drugs and other compounds on these pathways.
However, there are some limitations to its use in laboratory experiments. For example, it is not possible to study the effects of 4-(Trifluoromethylsulfinyl)bromobenzene on the metabolism of certain drugs, as it is not metabolized by the body. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects on certain biochemical and physiological processes.
未来方向
There are several potential future directions for research on 4-(Trifluoromethylsulfinyl)bromobenzene. These include further investigation of its mechanism of action, as well as its effects on various biochemical and physiological processes. Additionally, further research could be done to investigate the effects of 4-(Trifluoromethylsulfinyl)bromobenzene on the metabolism of certain drugs, as well as its potential use in drug discovery and development. Additionally, further research could be done to investigate the effects of 4-(Trifluoromethylsulfinyl)bromobenzene on gene expression and cell signaling pathways. Finally, research could be done to investigate the potential use of 4-(Trifluoromethylsulfinyl)bromobenzene in the development of new therapeutic agents.
属性
IUPAC Name |
1-bromo-4-(trifluoromethylsulfinyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3OS/c8-5-1-3-6(4-2-5)13(12)7(9,10)11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLGHMIQBPSSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-bromo-4-[(trifluoromethyl)sulfinyl]- | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)



![[2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-acetonitrile, 95%](/img/structure/B6322992.png)
